1-Cyclopentyl-4-[(3-fluorophenyl)methyl]piperazine
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Overview
Description
1-Cyclopentyl-4-[(3-fluorophenyl)methyl]piperazine is a chemical compound that belongs to the piperazine class of compounds Piperazines are a group of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-4-[(3-fluorophenyl)methyl]piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-cyclopentylpiperazine with 3-fluorobenzyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Another approach involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 1-cyclopentylpiperazine is reacted with a 3-fluorophenylboronic acid derivative in the presence of a palladium catalyst and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-4-[(3-fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting any functional groups present into their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced derivatives. Substitution reactions can lead to a wide range of substituted piperazine derivatives.
Scientific Research Applications
1-Cyclopentyl-4-[(3-fluorophenyl)methyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and drug discovery.
Biology: Studied for its potential biological activities, including interactions with various biological targets such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-[(3-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-4-(4-fluorophenyl)piperazine: Similar structure but with a different position of the fluorine atom on the phenyl ring.
1-Cyclopentyl-4-(3-chlorophenyl)methylpiperazine: Similar structure but with a chlorine atom instead of a fluorine atom.
1-Cyclopentyl-4-(3-methylphenyl)methylpiperazine: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
1-Cyclopentyl-4-[(3-fluorophenyl)methyl]piperazine is unique due to the specific combination of the cyclopentyl group and the 3-fluorophenylmethyl group attached to the piperazine ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-cyclopentyl-4-[(3-fluorophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2/c17-15-5-3-4-14(12-15)13-18-8-10-19(11-9-18)16-6-1-2-7-16/h3-5,12,16H,1-2,6-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGCGNNJOYIDCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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